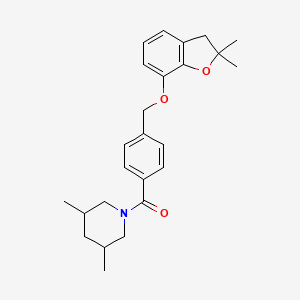

(4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

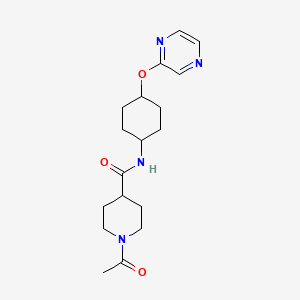

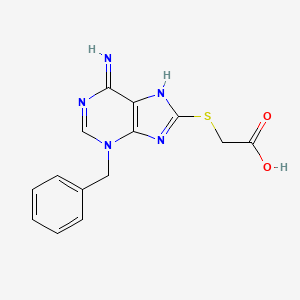

The compound (4-(((2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)phenyl)(3,5-dimethylpiperidin-1-yl)methanone is a complex organic molecule. It contains a 2,3-dihydrobenzofuran moiety, which is a heterocyclic system found in various biologically active natural and pharmaceutical products .

Molecular Structure Analysis

The 2,3-dihydrobenzofuran ring in the compound adopts an envelope-like conformation . The carbon atom bonded to the dimethyl groups is displaced from the plane through the other four atoms .Applications De Recherche Scientifique

Antitumor and Antimicrobial Agents

Research has highlighted the potential of benzofuran derivatives in the development of antitumor and antimicrobial agents. For example, derivatives of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester have been synthesized and shown to exhibit selective cytotoxicity against tumorigenic cell lines, suggesting their application as anticancer agents due to their biological stability and expected longevity in the human body (Hayakawa et al., 2004). Additionally, novel benzofuran-based 1,2,3-triazoles have demonstrated high antimicrobial activity, further underscoring the chemical's relevance in developing new antimicrobial drugs (Sunitha et al., 2017).

Synthesis of Complex Compounds

The compound's structure has also been utilized in the synthesis of complex compounds with potential pharmaceutical applications. For instance, derivatives have been created through various synthetic routes, contributing to the field of organic chemistry and drug discovery. This includes the development of compounds with potential antipsychotic activities and those that may serve as potent and selective p38 MAP kinase inhibitors, offering insights into anti-inflammatory drug development (Wise et al., 1987).

Photodecomposition and Photoinduced Reactions

The compound's photodecomposition has been studied to understand the chemical background of sunscreen agents, providing valuable information for the design of more stable and effective sunscreen formulations (Roscher et al., 1994). Furthermore, its involvement in photoinduced reactions offers insights into its stability and reactivity under light exposure, contributing to the fields of photochemistry and materials science (Matsuura et al., 1972).

Mécanisme D'action

Target of Action

The compound contains a2,2-dimethyl-2,3-dihydrobenzofuran moiety , which is a type of 1-benzofuran . Benzofurans have been found to exhibit a wide range of biological and pharmacological activities .

Mode of Action

It’s known that the substituent on the 4-position of the benzofuran may influence the compound’s activity . In this compound, the 4-position of the benzofuran is substituted with a methoxy group attached to a phenyl ring, which could potentially affect its interaction with its targets.

Biochemical Pathways

Compounds containing a benzofuran moiety have been found to impact a variety of biochemical pathways due to their wide range of biological activities .

Result of Action

Compounds with similar structures have shown insecticidal, fungicidal, and herbicidal activities .

Propriétés

IUPAC Name |

[4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]phenyl]-(3,5-dimethylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31NO3/c1-17-12-18(2)15-26(14-17)24(27)20-10-8-19(9-11-20)16-28-22-7-5-6-21-13-25(3,4)29-23(21)22/h5-11,17-18H,12-16H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFINBHCRKVDECB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenyl N-(4-methoxyphenyl)carbamate](/img/structure/B2943245.png)

![N-(1-cyanocyclohexyl)-2-[(2-methoxyethyl)sulfanyl]propanamide](/img/structure/B2943252.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-(1-methylpyrazol-4-yl)-1,2-oxazole-5-carboxamide;hydrochloride](/img/structure/B2943255.png)

![3-Methyl-4-(3-methylphenoxy)isoxazolo[5,4-d]pyrimidine](/img/structure/B2943256.png)

![N-[5-amino-4-(1H-1,3-benzodiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]furan-2-carboxamide](/img/structure/B2943257.png)

![2-[(3-Cyano-propyl)-(toluene-4-sulfonyl)-amino]-benzoic acid methyl ester](/img/structure/B2943259.png)

![4-Amino-7-methylthieno[2,3-C]pyridin-5-OL](/img/structure/B2943261.png)